4-(dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
CAS No.: 850911-34-1
Cat. No.: VC4139206
Molecular Formula: C19H21N3O3S2
Molecular Weight: 403.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850911-34-1 |
|---|---|
| Molecular Formula | C19H21N3O3S2 |
| Molecular Weight | 403.52 |
| IUPAC Name | 4-(dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C19H21N3O3S2/c1-12-6-11-16-17(13(12)2)22(5)19(26-16)20-18(23)14-7-9-15(10-8-14)27(24,25)21(3)4/h6-11H,1-5H3 |
| Standard InChI Key | KFCMKPFIHVADKS-FMQUCBEESA-N |
| SMILES | CC1=C(C2=C(C=C1)SC(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)N2C)C |
Introduction
Key Features
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The benzothiazole ring provides aromaticity and contributes to the molecule's electronic properties.
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The dimethylsulfamoyl group enhances solubility and may influence biological activity by interacting with target proteins.
General Synthetic Pathway
The synthesis of this compound typically involves:
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Preparation of the Benzothiazole Core: Using starting materials like o-aminothiophenol and methyl ketones under oxidative cyclization conditions.
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Formation of the Imine Linkage: Condensation of the benzothiazole derivative with an appropriate benzamide precursor.
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Introduction of the Dimethylsulfamoyl Group: Reaction with dimethylsulfamoyl chloride in the presence of a base to achieve sulfonamide functionalization.
Reaction Conditions
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Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
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Catalysts: Acidic or basic catalysts depending on the step
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Temperature: Moderate heating (50–100°C) for cyclization and condensation reactions
Potential Applications
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Antimicrobial Activity:
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Benzothiazole derivatives are known for their effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
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The sulfonamide group may enhance antimicrobial efficacy by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
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Anticancer Properties:
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Similar compounds have shown cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) through apoptosis induction.
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The trimethyl substitution pattern on the benzothiazole ring may influence DNA intercalation or enzyme inhibition.
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Enzyme Inhibition:
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Sulfonamide groups are known inhibitors of carbonic anhydrase enzymes, which are implicated in various diseases including glaucoma and cancer metastasis.
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Molecular Docking Studies
Computational studies on related compounds suggest strong binding affinities to key biological targets such as:
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DNA topoisomerases
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Kinases involved in cell signaling pathways
These interactions are mediated by hydrogen bonding and π-stacking interactions involving the benzothiazole and sulfonamide moieties.
Challenges
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Limited water solubility may restrict bioavailability.
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Potential off-target effects due to structural similarity with other bioactive molecules.
Future Research
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Optimization of substituents to improve target specificity and pharmacokinetics.
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Exploration of prodrug strategies to enhance solubility and systemic delivery.
This comprehensive overview highlights the potential of 4-(dimethylsulfamoyl)-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide as a candidate for further pharmacological studies due to its promising structural features and biological relevance.
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